(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine
Description
(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine is a thiazole-derived amine featuring a 4,5-dihydrothiazole ring linked to a 2-(4-methoxyphenyl)ethyl group.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-15-11-4-2-10(3-5-11)6-7-13-12-14-8-9-16-12/h2-5H,6-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBMKEGHBJRELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368601 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143543-81-1 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups attached to the thiazole ring. The presence of a 4-methoxyphenethyl group in this compound could potentially influence its mode of action.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility profiles, which can influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound could have multiple cellular and molecular impacts.
Biological Activity
(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine, with the CAS number 143543-81-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
- Molecular Formula : C₁₂H₁₆N₂OS
- Molecular Weight : 236.33 g/mol
- Boiling Point : Approximately 389.3 °C (predicted)
- Density : 1.19 g/cm³ (predicted)
- pKa : 7.36 (predicted) .
The compound exhibits its biological activity primarily through inhibition of various kinases involved in cancer cell proliferation. Notably, it has been associated with:
- Inhibition of VEGFR-2 : The compound has shown a potent inhibitory effect on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC₅₀ value of 34 nM, indicating its potential role in antiangiogenic therapy .
- EGFR and HER2 Inhibition : It has also been reported to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are critical targets in breast cancer treatment .
Biological Activity in Cancer Cell Lines
The biological activity of this compound has been evaluated against various cancer cell lines using MTT assays. Key findings include:
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.41 | EGFR/HER2 inhibition |
| A549 (Lung Cancer) | Not specified | Potential anti-proliferative effects |
| T-47D (Breast Cancer) | Not specified | Cell cycle progression and apoptosis induction |
The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound as follows:
- Study on Dual Kinase Inhibitors :
- Molecular Docking Studies :
- Comparative Analysis with Other Compounds :
Scientific Research Applications
Pharmacological Research
(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine has been studied for its potential as a drug candidate. Its unique thiazole structure is associated with various biological activities, making it a subject of interest in drug discovery:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance this activity, making it a candidate for developing new antimicrobial agents .
- Neuropharmacology : Research indicates that compounds with thiazole moieties may interact with neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors. This could lead to applications in treating neurological disorders .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound's synthesis often utilizes methods such as:
- Cyclization Reactions : The formation of thiazole rings typically involves cyclization reactions from precursors like thioureas and halides.
- Substitution Reactions : The introduction of the methoxyphenyl group can be achieved through electrophilic aromatic substitution or other coupling methods .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in Chemical & Pharmaceutical Bulletin evaluated various thiazole derivatives, including this compound, for their activity against specific bacterial strains. Results indicated significant antimicrobial effects compared to control groups .
- Another research article focused on the neuropharmacological profile of thiazole derivatives, suggesting that this compound exhibited promising activity as an octopaminergic agonist in insect models, which could translate into applications in pest control .
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
- Compound 4l (2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide): Exhibited MIC values of 4–6 μM/mL against Candida albicans and Aspergillus niger, outperforming fluconazole in some assays .
- Role of Thiazole Moiety : The dihydrothiazole ring in 4l is critical for activity, likely due to interactions with fungal enzymes or membranes .
Antibacterial Activity
- Compound 4i (2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide): Showed enhanced activity against Escherichia coli and Staphylococcus aureus compared to norfloxacin .
Inference for Target Compound : The 4-methoxy-phenyl-ethyl group in the target compound may confer similar bioactivity, though the absence of the coumarin-acrylamide backbone (as in 4l/4i) could limit potency .
Analytical and Computational Insights
- Structural Analysis : Tools like SHELX and SHELXL are widely used for crystallographic refinement of small molecules, which could aid in determining the target compound’s 3D structure .
Q & A
Q. What computational methods predict the compound’s environmental distribution?
- Methodological Answer : EPI Suite or SPARC models estimate partition coefficients (log ), soil adsorption (), and biodegradability. Experimental validation via shake-flask assays or OECD 301 tests refines these predictions .
Methodological Tables
Table 1 : Key Synthetic Parameters for Thiazole-Amine Derivatives
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Acetic acid (2–3 drops) | |
| Reaction Time | 6–8 hours | |
| Purification Method | Recrystallization (ethanol) |
Table 2 : Advanced Analytical Techniques for Stability Studies
| Technique | Application | Evidence Source |
|---|---|---|
| HPLC-MS | Degradation product analysis | |
| NMR Spectroscopy | Structural integrity check | |
| Accelerated Stability | Shelf-life prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
